5-Bromo-4-cyclobutyl-6-methoxypyrimidine
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Overview
Description
5-Bromo-4-cyclobutyl-6-methoxypyrimidine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclobutyl group at the 4th position, and a methoxy group at the 6th position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclobutyl-6-methoxypyrimidine can be achieved through various synthetic routes. One common method involves the bromination of 4-cyclobutyl-6-methoxypyrimidine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like ethanol . The reaction is carried out at low temperatures to control the bromination process and prevent over-bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclobutyl-6-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4-cyclobutyl-6-methoxypyrimidine has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclobutyl-6-methoxypyrimidine involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-cyclopropyl-6-methoxypyrimidine: Similar in structure but with a cyclopropyl group instead of a cyclobutyl group.
4-Cyclobutyl-6-methoxypyrimidine: Lacks the bromine atom at the 5th position.
5-Bromo-6-methoxypyrimidine: Lacks the cyclobutyl group at the 4th position.
Uniqueness
5-Bromo-4-cyclobutyl-6-methoxypyrimidine is unique due to the combination of the bromine atom, cyclobutyl group, and methoxy group on the pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-bromo-4-cyclobutyl-6-methoxypyrimidine |
InChI |
InChI=1S/C9H11BrN2O/c1-13-9-7(10)8(11-5-12-9)6-3-2-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
IPLAQZRXGWOQFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1Br)C2CCC2 |
Origin of Product |
United States |
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